molecular formula C20H16N4S B2565503 4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1321831-23-5

4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2565503
CAS No.: 1321831-23-5
M. Wt: 344.44
InChI Key: UXZYUWZEJLBNJG-JXMROGBWSA-N
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Description

4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4-imino-1-methyl-5-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-6-thione with cinnamyl halides under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding alcohols or amines .

Scientific Research Applications

4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.

    4-imino-6-methallylthio-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine:

Uniqueness

4-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the cinnamylthio group, which may enhance its biological activity and specificity towards certain molecular targets. This structural feature distinguishes it from other pyrazolo[3,4-d]pyrimidine derivatives and contributes to its potential as a therapeutic agent .

Properties

IUPAC Name

1-phenyl-4-[(E)-3-phenylprop-2-enyl]sulfanylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4S/c1-3-8-16(9-4-1)10-7-13-25-20-18-14-23-24(19(18)21-15-22-20)17-11-5-2-6-12-17/h1-12,14-15H,13H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZYUWZEJLBNJG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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